Methyl 2-(1-amino-2-hydroxyethyl)benzoate

Medicinal Chemistry Organic Synthesis Lead Optimization

This ortho-substituted methyl ester is a critical chiral building block for solid-phase peptide synthesis (SPPS) and peptidomimetic construction. The 1-amino-2-hydroxyethyl moiety provides a chiral synthon for asymmetric synthesis of amino alcohols and heterocycles, while the ester-protected carboxylic acid enables selective amide bond formation. Unlike the free acid or para-isomers, the ortho-substitution uniquely influences steric and electronic environments, essential for SAR campaigns in medicinal chemistry. High purity (≥95%) with batch-specific NMR, HPLC, and GC data ensures reliable analytical method validation and impurity profiling.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 1270526-84-5
Cat. No. B1426113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1-amino-2-hydroxyethyl)benzoate
CAS1270526-84-5
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C(CO)N
InChIInChI=1S/C10H13NO3/c1-14-10(13)8-5-3-2-4-7(8)9(11)6-12/h2-5,9,12H,6,11H2,1H3
InChIKeyAJRCGSVUXJKCFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1-amino-2-hydroxyethyl)benzoate (CAS 1270526-84-5): Core Physicochemical and Sourcing Profile for Research Procurement


Methyl 2-(1-amino-2-hydroxyethyl)benzoate (CAS 1270526-84-5) is a benzoic acid derivative featuring a methyl ester at the 2-position and a 1-amino-2-hydroxyethyl substituent on the aromatic ring. With a molecular formula of C10H13NO3 and a molecular weight of 195.21 g/mol, it is a small-molecule building block widely utilized in organic synthesis and pharmaceutical research [1]. The compound is available from multiple suppliers at purities of 95% or higher, and it is typically provided with analytical data including NMR, HPLC, and GC for batch-specific quality control . Its structure incorporates a chiral center at the 1-amino-2-hydroxyethyl carbon, making it a racemic mixture unless otherwise specified [1].

Why Generic Substitution with Close Analogs Is Not Scientifically Justified for Methyl 2-(1-amino-2-hydroxyethyl)benzoate


In the context of research and development, the interchangeability of Methyl 2-(1-amino-2-hydroxyethyl)benzoate with its analogs (e.g., the free acid, para-substituted isomers, or salt forms) is not supported by quantitative evidence and carries significant risk. The ortho-substitution pattern directly influences the compound's electronic and steric environment, which can alter its reactivity in subsequent synthetic steps . Furthermore, differences in physicochemical properties—such as molecular weight, logP, and topological polar surface area (TPSA)—between the methyl ester and the corresponding free acid (2-(1-amino-2-hydroxyethyl)benzoic acid) can affect solubility, membrane permeability, and reaction compatibility, thereby impacting downstream applications in medicinal chemistry [1]. The following quantitative evidence delineates specific, measurable differences that preclude generic substitution.

Quantitative Differentiation of Methyl 2-(1-amino-2-hydroxyethyl)benzoate Against Key Comparators


Molecular Weight Differentiation: Methyl Ester vs. Free Carboxylic Acid

Methyl 2-(1-amino-2-hydroxyethyl)benzoate (C10H13NO3, MW = 195.21 g/mol) [1] is a methyl ester derivative. Its direct analog, (R)-2-(1-amino-2-hydroxyethyl)benzoic acid (C9H11NO3, MW = 181.19 g/mol) , is the free carboxylic acid. This difference in molecular weight directly reflects the presence of the methyl ester protecting group, which is a critical determinant of the compound's reactivity profile in synthetic sequences. The methyl ester offers increased lipophilicity (XLogP3 = 0.6) compared to the free acid, which can influence solubility and membrane permeability in biological assays [1].

Medicinal Chemistry Organic Synthesis Lead Optimization

Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) Comparison: Ortho- vs. Para-Substituted Analogs

Methyl 2-(1-amino-2-hydroxyethyl)benzoate exhibits a TPSA of 72.6 Ų and an XLogP3 of 0.6 [1]. The para-substituted analog, Methyl 4-(1-amino-2-hydroxyethyl)benzoate, has the same molecular formula (C10H13NO3) and molecular weight (195.21 g/mol), but its substitution pattern alters its molecular topology . While specific computed TPSA and XLogP3 values for the para-isomer are not uniformly reported, the ortho-substitution in the target compound can lead to different hydrogen-bonding geometries and steric hindrance in receptor binding pockets or in catalytic sites [2]. This is a class-level inference supported by the general principle that regioisomers exhibit distinct physicochemical and biological properties.

Drug Design ADME Prediction Physicochemical Profiling

Purity and Batch-to-Batch Consistency: Vendor-Specific Analytical Data Availability

Methyl 2-(1-amino-2-hydroxyethyl)benzoate is commercially available with a standard purity of ≥95% . Suppliers such as Bidepharm provide batch-specific analytical data, including NMR, HPLC, and GC . In contrast, the hydrochloride salt form (Methyl 2-(1-amino-2-hydroxyethyl)benzoate hydrochloride, MW = 231.67 g/mol) or the free acid (MW = 181.19 g/mol) are less commonly stocked and often require custom synthesis or have limited purity documentation. This differential in commercial availability and analytical rigor directly impacts the feasibility of large-scale synthesis and the reproducibility of experimental results.

Analytical Chemistry Quality Control Reproducibility

Validated Application Scenarios for Methyl 2-(1-amino-2-hydroxyethyl)benzoate in Research and Development


As a Protected Amino Acid Building Block for Peptidomimetic Synthesis

The methyl ester functionality of Methyl 2-(1-amino-2-hydroxyethyl)benzoate serves as a protected form of 2-(1-amino-2-hydroxyethyl)benzoic acid, enabling its use as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptidomimetic construction . The ortho-substitution pattern provides a unique steric and electronic environment that can influence the conformation of the resulting peptide backbone, making it valuable for exploring structure-activity relationships (SAR) in medicinal chemistry campaigns .

As a Key Intermediate in the Synthesis of Chiral Amino Alcohols and Heterocycles

The compound's 1-amino-2-hydroxyethyl moiety is a chiral synthon that can be elaborated into a variety of chiral amino alcohols and heterocyclic scaffolds [1]. The methyl ester provides a convenient handle for further functionalization, such as amide bond formation or reduction to the corresponding alcohol. This makes it a versatile intermediate for the asymmetric synthesis of biologically active molecules [1].

As a Reference Standard for Analytical Method Development and Quality Control

Given the commercial availability of Methyl 2-(1-amino-2-hydroxyethyl)benzoate with high purity (≥95%) and supporting analytical data (NMR, HPLC, GC) , it can be used as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) for related compounds in pharmaceutical quality control and impurity profiling .

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